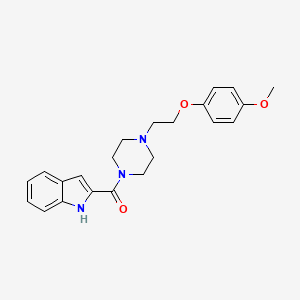
ML417
Descripción general
Descripción
ML417 es un agonista novedoso y altamente selectivo del receptor D3 de dopamina. Se descubrió mediante una selección de alto rendimiento y se optimizó a través de la química medicinal para mejorar su potencia y selectividad. This compound promueve la translocación de β-arrestina mediada por el receptor D3, la activación de la proteína G y la fosforilación de ERK1/2, mientras que carece de actividad en otros receptores de dopamina .
Mecanismo De Acción
ML417 ejerce sus efectos uniéndose selectivamente al receptor D3 de dopamina. Tras la unión, promueve la translocación de β-arrestina, la activación de la proteína G y la fosforilación de ERK1/2. Estas vías de señalización están involucradas en varios procesos celulares, incluida la neuroprotección y la modulación de la liberación de neurotransmisores .
Análisis Bioquímico
Biochemical Properties
ML417 potently promotes D3R-mediated β-arrestin translocation, G protein activation, and ERK1/2 phosphorylation . It does not activate other dopamine receptors . The compound interacts with the D3R in a unique manner, possibly explaining its remarkable selectivity .
Cellular Effects
This compound has been found to protect against neurodegeneration of dopaminergic neurons derived from iPSCs . This suggests that this compound may have significant effects on various types of cells and cellular processes, particularly those involving dopaminergic neurons.
Molecular Mechanism
Molecular modeling suggests that this compound interacts with the D3R in a unique manner . It potently promotes D3R-mediated β-arrestin translocation, G protein activation, and ERK1/2 phosphorylation . It does not activate other dopamine receptors .
Métodos De Preparación
La síntesis de ML417 implica varios pasos, comenzando con la preparación del andamiaje central. La ruta sintética incluye los siguientes pasos clave:
Formación del Núcleo de Indol: El núcleo de indol se sintetiza mediante una reacción de síntesis de indol de Fischer.
Unión de la Moedad Piperazina: La moedad piperazina se introduce mediante una reacción de sustitución nucleofílica.
Acoplamiento Final: El paso de acoplamiento final implica la reacción del núcleo de indol con el derivado de piperazina para formar this compound.
Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis generalmente implica técnicas de química orgánica estándar y métodos de purificación como la cromatografía en columna y la recristalización.
Análisis De Reacciones Químicas
ML417 sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales en this compound.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como los haluros de alquilo. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
ML417 tiene varias aplicaciones de investigación científica, que incluyen:
Estudios Farmacológicos: This compound se utiliza como herramienta de investigación para estudiar el receptor D3 de dopamina y su papel en varios procesos fisiológicos.
Desarrollo de Medicamentos: Debido a su alta selectividad y potencia, this compound se está investigando como un posible candidato a fármaco para el tratamiento de trastornos neuropsiquiátricos.
Comparación Con Compuestos Similares
ML417 es único en su alta selectividad para el receptor D3 de dopamina en comparación con otros agonistas del receptor de dopamina. Compuestos similares incluyen:
Pramipexol: Un agonista del receptor D3 utilizado en el tratamiento de la enfermedad de Parkinson.
Ropinirol: Otro agonista del receptor D3 utilizado para fines terapéuticos similares.
La singularidad de this compound radica en su excepcional selectividad para el receptor D3 de dopamina, lo que reduce el potencial de efectos secundarios fuera del objetivo en comparación con otros compuestos .
Propiedades
IUPAC Name |
1H-indol-2-yl-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-27-18-6-8-19(9-7-18)28-15-14-24-10-12-25(13-11-24)22(26)21-16-17-4-2-3-5-20(17)23-21/h2-9,16,23H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZPAMUWUHDPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


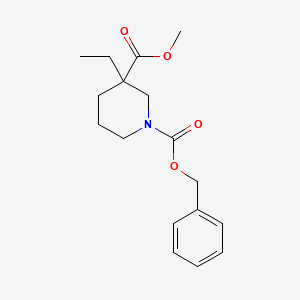

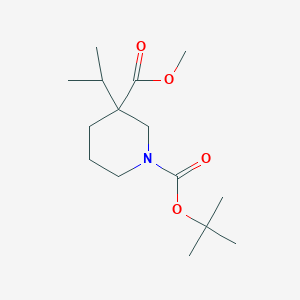
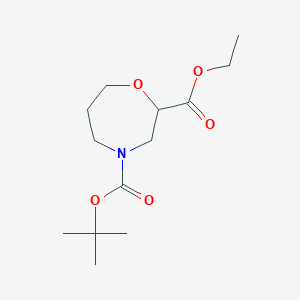
![2-[(Ethylamino)methyl]-4-fluorophenol](/img/structure/B3027706.png)
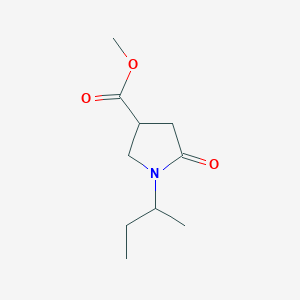
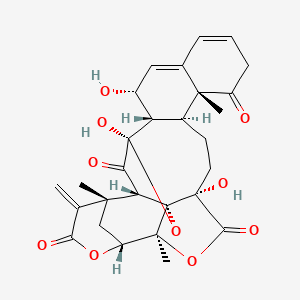
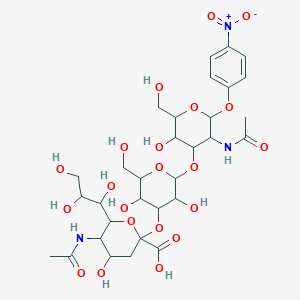
![N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B3027712.png)
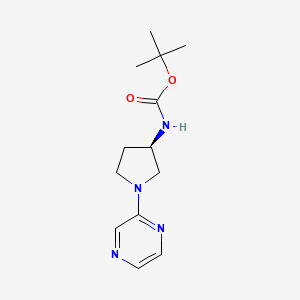
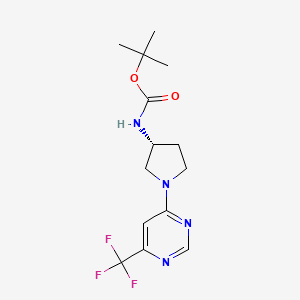
![tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate](/img/structure/B3027716.png)
![3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027721.png)
![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027725.png)
